molecular formula C15H16N4O5S B2485365 methyl 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzoate CAS No. 2034521-92-9

methyl 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzoate

Cat. No.: B2485365
CAS No.: 2034521-92-9
M. Wt: 364.38
InChI Key: SOWLRNUMYVRUFA-UHFFFAOYSA-N
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Description

Methyl 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzoate is a useful research compound. Its molecular formula is C15H16N4O5S and its molecular weight is 364.38. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Cyclization

Methyl 2-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidine-1-carbonyl)benzoate exhibits unique reactivity under basic conditions, leading to exclusive cyclization into 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This behavior remains consistent regardless of the base's strength, highlighting its potential in synthesizing novel heterocyclic compounds (Ukrainets et al., 2014).

Alkyne Activation and Synthetic Applications

The compound has relevance in the field of alkyne activation, a critical step in synthesizing diverse organic molecules. Research indicates that products with similar structural frameworks can be obtained through alkyne activation using various catalysts and conditions, suggesting that this compound could serve as a substrate or intermediate in such reactions, thereby expanding the repertoire of synthetic methodologies (Yamamoto et al., 2009).

Heterocyclic Compound Synthesis

The chemical framework of this compound lends itself to the synthesis of various heterocyclic compounds. This includes the potential for creating novel 1,3,4-thiadiazoles, 1,3,4-selenadiazoles, and triazolopyrimidines, which are of significant interest due to their diverse pharmacological activities. The ability to incorporate benzoxazole or benzothiazole moieties into these heterocycles could lead to new compounds with unique properties and applications (Abdelall et al., 2010).

Atom-Transfer Radical Cyclizations

The molecule's structural features make it a potential candidate for atom-transfer radical cyclizations, a versatile reaction in organic synthesis. This approach could facilitate the efficient construction of complex cyclic structures from linear precursors, offering a pathway to synthesize novel compounds with potential applications in medicinal chemistry and material science (Flynn et al., 1992).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that these compounds could have potential applications in cancer treatment.

Safety and Hazards

Safety information for similar compounds indicates that they may cause skin and eye irritation and may be harmful if inhaled . Therefore, appropriate safety measures should be taken when handling these compounds.

Properties

IUPAC Name

methyl 2-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S/c1-18-9-16-17-15(18)25(22,23)10-7-19(8-10)13(20)11-5-3-4-6-12(11)14(21)24-2/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWLRNUMYVRUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.